molecular formula C20H23ClN4S B10964032 4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N,N-diethylaniline

4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N,N-diethylaniline

Cat. No.: B10964032
M. Wt: 386.9 g/mol
InChI Key: ODABWVDSJNBATM-UHFFFAOYSA-N
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Description

N-(4-{5-[(2-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIETHYLAMINE is a complex organic compound that features a triazole ring, a phenyl group, and a diethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{5-[(2-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIETHYLAMINE typically involves multiple steps. One common route starts with the preparation of the triazole ring, followed by the introduction of the 2-chlorobenzylsulfanyl group, and finally, the attachment of the phenyl and diethylamine groups. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-{5-[(2-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIETHYLAMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures (ranging from -78°C to 150°C), inert atmospheres (e.g., nitrogen or argon), and the use of catalysts or promoters to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-{5-[(2-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIETHYLAMINE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.

    Industry: It may be used in the production of agrochemicals, such as herbicides or insecticides, and in materials science for developing new polymers or coatings.

Mechanism of Action

The mechanism by which N-(4-{5-[(2-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIETHYLAMINE exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, disrupting biological pathways essential for the survival of pathogens or cancer cells. The triazole ring and chlorobenzyl group are often critical for binding to these targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile
  • N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide

Uniqueness

N-(4-{5-[(2-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIETHYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and the diethylamine moiety, in particular, distinguishes it from other similar compounds, potentially offering enhanced stability, reactivity, or biological activity.

Properties

Molecular Formula

C20H23ClN4S

Molecular Weight

386.9 g/mol

IUPAC Name

4-[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-N,N-diethylaniline

InChI

InChI=1S/C20H23ClN4S/c1-4-25(5-2)17-12-10-15(11-13-17)19-22-23-20(24(19)3)26-14-16-8-6-7-9-18(16)21/h6-13H,4-5,14H2,1-3H3

InChI Key

ODABWVDSJNBATM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NN=C(N2C)SCC3=CC=CC=C3Cl

Origin of Product

United States

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